4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-11-6-12(7-17(19)24-11)25-13-9-18(10-13)26(20,21)14-2-3-15-16(8-14)23-5-4-22-15/h2-3,6-8,13H,4-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPNZWQVEUAHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidine ring, the introduction of the sulfonyl group, and the coupling with the pyranone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, possibly acting as an inhibitor or modulator of specific biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 6-Acetyl-1,4-benzodioxane
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Biological Activity
The compound 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is a notable member of the pyranone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be described with the following identifiers:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₇S
- Molecular Weight : 407.42 g/mol
The structure features a pyranone core substituted with a sulfonamide group derived from 2,3-dihydro-1,4-benzodioxine, which is significant for its biological activity.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in various diseases. Notably:
- Acetylcholinesterase (AChE) : The compound has shown promising inhibitory activity against AChE, which is crucial in the treatment of Alzheimer's disease. AChE inhibitors help increase acetylcholine levels in the brain, potentially improving cognitive function.
Antibacterial Activity
The antibacterial properties of compounds related to this structure have been evaluated against various bacterial strains:
- Tested Strains : Salmonella typhi, Bacillus subtilis, and others.
- Results : Compounds exhibited moderate to strong antibacterial activity. For instance, certain derivatives showed IC50 values as low as 2.14 µM against S. typhi, suggesting significant potential for therapeutic applications in treating bacterial infections .
Other Biological Activities
In addition to enzyme inhibition and antibacterial activity, research indicates that similar compounds may exhibit:
- Antioxidant Properties : This class of compounds has been noted for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.
- Anticancer Activity : Preliminary studies suggest potential anticancer effects through mechanisms involving apoptosis induction in cancer cells.
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of the parent compound and evaluated their biological activities:
| Compound | AChE Inhibition (IC50 µM) | Antibacterial Activity (IC50 µM) |
|---|---|---|
| Compound A | 0.63 | 2.14 |
| Compound B | 1.21 | 6.28 |
| Compound C | 6.28 | 21.25 |
This table illustrates the comparative efficacy of synthesized compounds against AChE and selected bacterial strains .
Case Study 2: Mechanistic Studies
Docking studies have elucidated the interaction mechanisms between this compound and target enzymes:
- Binding Affinity : High binding affinity was observed with active sites of AChE, suggesting effective competitive inhibition.
- BSA Binding Studies : The binding interactions with bovine serum albumin (BSA) were assessed to understand pharmacokinetics better; strong binding was noted, indicating good bioavailability potential for therapeutic applications .
Q & A
Q. What are the standard synthetic routes for preparing 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of azetidine intermediates and coupling with pyran-2-one derivatives. For example, sulfonylation reactions often use 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent coupling with azetidine-3-ol derivatives can proceed via nucleophilic substitution or Mitsunobu reactions. Purification is achieved through recrystallization (e.g., ethanol/water mixtures) or column chromatography .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : To confirm substituent positions and stereochemistry (e.g., H and C NMR in DMSO-d or CDCl).
- IR spectroscopy : To identify functional groups like sulfonyl (S=O, ~1350–1150 cm) and ester (C=O, ~1700 cm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- Melting point analysis : To assess purity (e.g., 175–177°C for analogous compounds) .
Q. What preliminary biological assays are recommended for initial pharmacological screening?
- Methodological Answer : Begin with in vitro assays:
- Enzyme inhibition studies : Target enzymes relevant to sulfonamide derivatives (e.g., carbonic anhydrase or kinases).
- Cytotoxicity assays : Use cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells).
- Antihepatotoxic activity : Inspired by structurally related benzodioxine derivatives, employ CCl-induced hepatotoxicity models in primary hepatocytes .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., acetonitrile) to reduce byproducts .
- Temperature control : Optimize reflux conditions (e.g., 80–100°C for sulfonylation) to balance reaction rate and decomposition .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.
- Example : A solvent-free synthesis of a related benzodioxine derivative achieved 75% yield under reflux for 10 hours .
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Methodological Answer :
- Controlled replication : Repeat synthesis and characterization under identical conditions (solvent, temperature, instrument calibration).
- Comparative analysis : Cross-reference NMR shifts with analogous compounds (e.g., 2,3-dihydro-1,4-benzodioxine sulfonamides).
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or stereochemical ambiguities .
Q. What computational strategies are suitable for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Molecular docking : Screen against targets like sulfonamide-binding enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
- QSAR modeling : Correlate substituent effects (e.g., sulfonyl group electron-withdrawing capacity) with bioactivity data.
- DFT calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the biological activity of benzodioxine-sulfonamide hybrids?
- Methodological Answer :
- Meta-analysis : Compile data from peer-reviewed studies (excluding non-validated sources like BenchChem) to identify trends.
- Experimental validation : Re-test disputed activities using standardized protocols (e.g., fixed cell lines and IC determination).
- Contextual factors : Account for variables like assay pH, solvent (DMSO concentration), and incubation time .
Experimental Design Recommendations
Q. What statistical approaches are optimal for pharmacological dose-response studies?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC/IC values.
- Replication : Use ≥3 biological replicates with technical triplicates to ensure reproducibility.
- Positive controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
Synthesis Optimization Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
